N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester
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Overview
Description
N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester is a complex organic compound with a unique structure that includes a pyridine ring, a sulfinyl group, and an ethanimidothioic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3-pyridinylmethanol, which is then reacted with methyl sulfinyl chloride to form the sulfinyl intermediate. This intermediate is further reacted with ethanimidothioic acid methyl ester under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiols or amines.
Scientific Research Applications
N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methomyl: A related compound with similar structural features.
Phenyl boronic acid derivatives: Compounds with boronic acid moieties that share some chemical properties.
Uniqueness
N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C12H17N3O4S, and it features several functional groups, including sulfinyl, amino, and carbonyl moieties, which contribute to its biological activity. The presence of a pyridine ring is notable as it often enhances the compound's interaction with biological targets.
Pharmacological Effects
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of sulfonamides have been shown to inhibit bacterial growth by interfering with folate synthesis pathways . The specific activity of this compound against various bacterial strains remains to be fully elucidated but suggests potential as a therapeutic agent.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Studies on related compounds indicate that modifications in the amino and sulfinyl groups can enhance enzyme binding affinity, suggesting a similar mechanism for this compound .
- Cytotoxicity : Preliminary studies suggest that the compound exhibits cytotoxic effects on cancer cell lines. For example, compounds with structural similarities have demonstrated the ability to induce apoptosis in various cancer cells, potentially through the activation of caspase pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Compounds with similar structures have been shown to disrupt protein synthesis in bacteria by targeting ribosomal subunits .
- Reactive Oxygen Species (ROS) Generation : Some derivatives promote oxidative stress in cancer cells, leading to cell death through ROS-mediated pathways .
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as MAPK or PI3K/Akt, which are critical for cell proliferation and survival .
Case Studies
- Antibacterial Efficacy : A study examining a related sulfonamide derivative demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL. This suggests that this compound could have comparable efficacy against similar pathogens .
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines showed that compounds structurally related to this compound induced significant apoptosis at concentrations as low as 10 µM. The mechanism was linked to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
Data Tables
Properties
CAS No. |
84384-88-3 |
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Molecular Formula |
C11H15N3O4S2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
methyl (1E)-N-[methyl(pyridin-3-ylmethoxysulfinyl)carbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C11H15N3O4S2/c1-9(19-3)13-18-11(15)14(2)20(16)17-8-10-5-4-6-12-7-10/h4-7H,8H2,1-3H3/b13-9+ |
InChI Key |
IOVWHYQTENIEKT-UKTHLTGXSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)N(C)S(=O)OCC1=CN=CC=C1)/SC |
Canonical SMILES |
CC(=NOC(=O)N(C)S(=O)OCC1=CN=CC=C1)SC |
Origin of Product |
United States |
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